molecular formula C7H12O2 B3142895 (E)-5-methylhex-2-enoic acid CAS No. 51424-01-2

(E)-5-methylhex-2-enoic acid

Cat. No.: B3142895
CAS No.: 51424-01-2
M. Wt: 128.17 g/mol
InChI Key: FTHUQCQZQRXJLF-HWKANZROSA-N
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Description

(E)-5-Methylhex-2-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a double bond in its structure The “E” notation indicates the trans configuration of the double bond, which means that the substituents on either side of the double bond are on opposite sides

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-Methylhex-2-enoic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. This method allows for the addition of a carbon atom and is effective for producing carboxylic acids . Another method involves the use of cyanide ion displacement followed by hydrolysis .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale carboxylation reactions using Grignard reagents or other suitable precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Methylhex-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated carboxylic acids.

    Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alcohols and amines are used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

(E)-5-Methylhex-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of (E)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The double bond in the structure may also participate in reactions with other molecules, affecting the overall reactivity and function of the compound .

Comparison with Similar Compounds

    Hexanoic acid: A saturated carboxylic acid with a similar carbon chain length but lacking the double bond.

    2-Hexenoic acid: An unsaturated carboxylic acid with a double bond in a different position.

    5-Methylhexanoic acid: A saturated carboxylic acid with a methyl group but no double bond.

Uniqueness: (E)-5-Methylhex-2-enoic acid is unique due to its specific double bond configuration and the presence of a methyl group. This combination of structural features imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(E)-5-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHUQCQZQRXJLF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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